4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazol-2-ol
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Overview
Description
4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazol-2-ol is a compound that features a boronic ester group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazol-2-ol typically involves the coupling of a boronic ester with a thiazole derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the boronic ester and the thiazole ring . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazol-2-ol can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form a boronic acid.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted aromatic compounds depending on the reactants used.
Scientific Research Applications
4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazol-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazol-2-ol depends on its specific application. In medicinal chemistry, the boronic ester group can interact with biological targets such as enzymes, potentially inhibiting their activity. The thiazole ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar coupling reactions.
1-Benzylpyrazole-4-boronic acid pinacol ester: Another boronic ester with applications in organic synthesis.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in the synthesis of conjugated copolymers.
Uniqueness
4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazol-2-ol is unique due to the presence of both a boronic ester and a thiazole ring, which allows it to participate in a wider range of chemical reactions and applications compared to simpler boronic esters.
Properties
Molecular Formula |
C15H18BNO3S |
---|---|
Molecular Weight |
303.2 g/mol |
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C15H18BNO3S/c1-14(2)15(3,4)20-16(19-14)11-7-5-10(6-8-11)12-9-21-13(18)17-12/h5-9H,1-4H3,(H,17,18) |
InChI Key |
MEAUSLYTEFAUBV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CSC(=O)N3 |
Origin of Product |
United States |
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